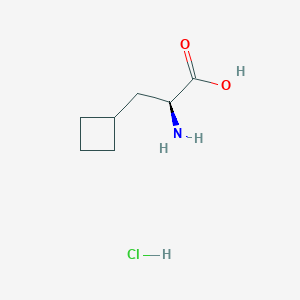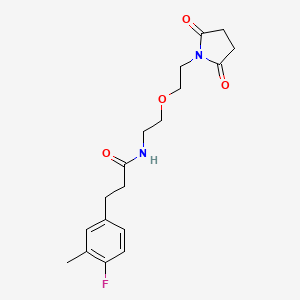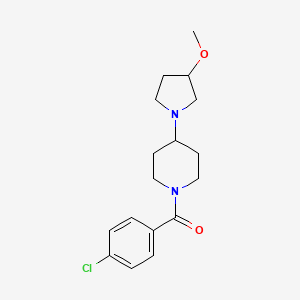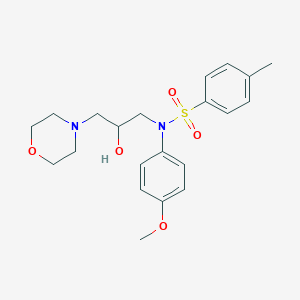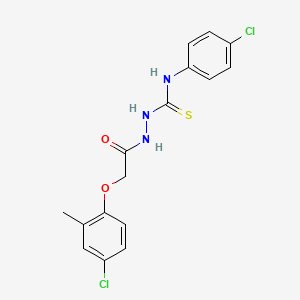![molecular formula C22H24N2O B2816993 [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 956361-23-2](/img/structure/B2816993.png)
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as CHPPP, is a compound that has been studied for its potential use in various scientific applications. CHPPP is a type of pyrazol-4-ylmethanol, a compound made up of a central carbon atom with four hydrogen atoms and a single oxygen atom. The structure of the molecule is composed of a ring of four carbon atoms connected by three nitrogen atoms. CHPPP is a colorless liquid with a melting point of -25°C, a boiling point of 207°C and a molecular weight of 246.34 g/mol.
Scientific Research Applications
Coordination Chemistry and Metal Complexes
The synthesis and characterization of Cu(II) and Co(II) complexes with the N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide Schiff base have been investigated . These complexes serve as excellent examples for studying coordination chemistry. The crystal structures reveal that both Cu(II) and Co(II) ions are chelated by two N,N-bidentate ligands, forming a distorted tetrahedral environment around the metal centers.
Biological Activities and Medicinal Chemistry
Azomethine compounds (Schiff bases) are versatile organic ligands with potential biological applications. The metal complexes derived from these ligands exhibit diverse biological activities, including anticancer, antiviral, fungicidal, and bactericidal effects . Researchers can explore the pharmacological properties of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and its derivatives for drug development.
Photo- and Electroluminescent Materials
Certain azomethine metal complexes, including those with Cu(I), Zn(II), Cd(II), and Ln(III), display interesting photo- and electroluminescent properties . These materials find applications in optoelectronics, such as OLEDs (organic light-emitting diodes) and other light-emitting devices.
Magnetic Properties and Spintronics
Azomethine complexes with bi- and polynuclear structures exhibit intriguing magnetic properties. They can potentially be used in spintronics and the design of molecular magnets . Researchers interested in magnetic materials may explore the behavior of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” complexes.
Materials Science and Crystallography
The crystallographic studies of azomethine compounds provide valuable insights into their structural features. Researchers can investigate the crystal structures of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and its metal complexes using X-ray diffraction (XRD) techniques . These findings contribute to materials science and crystal engineering.
Synthetic Chemistry and Heterocyclic Compounds
The synthesis of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” involves a four-step synthetic sequence, resulting in racemic forms with potential biological activities . Researchers interested in heterocyclic molecules can explore its synthetic pathways and reactivity.
properties
IUPAC Name |
[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17,25H,1,3-4,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFOUGZNNQTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)

![O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2816913.png)
![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)
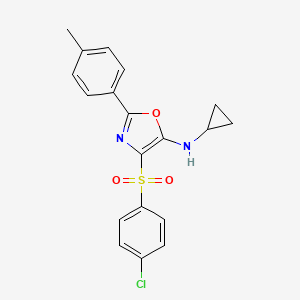
![2-(4-methoxyphenyl)-3-(propylthio)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2816922.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2816925.png)
![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)
